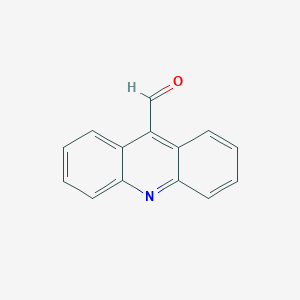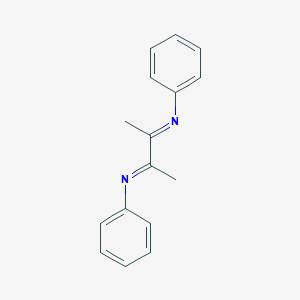
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien, also known as DMDBD, is a heterocyclic compound with a unique structure that has attracted significant attention from the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to the inhibition of DNA and RNA synthesis, which can ultimately lead to cell death. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has several advantages for use in lab experiments, including its unique structure, its fluorescent properties, and its potential applications in various fields. However, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien also has some limitations, including its relatively low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien. One potential direction is the synthesis of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien derivatives with improved solubility and toxicity profiles. Another direction is the exploration of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien could be used in the development of new materials with unique properties, such as sensors and catalysts.
Conclusion
In conclusion, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien in various fields.
Synthesemethoden
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of two molecules of acetophenone with two molecules of ammonium acetate and one molecule of ethyl acetoacetate. The Gewald reaction involves the condensation of a ketone, an aldehyde, and a thiocarbonyl compound. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkynyl compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been used in the development of new materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
5393-49-7 |
|---|---|
Produktname |
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien |
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-N,3-N-diphenylbutane-2,3-diimine |
InChI |
InChI=1S/C16H16N2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI-Schlüssel |
KLYTUKWIWXAUFO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
Andere CAS-Nummern |
5393-49-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



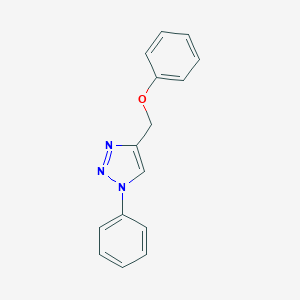
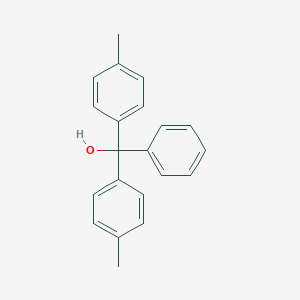
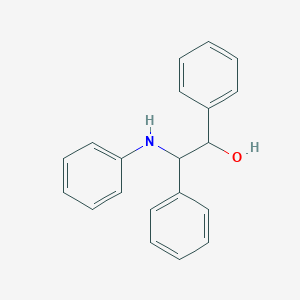
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
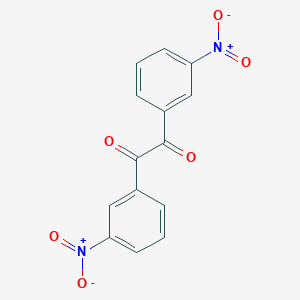
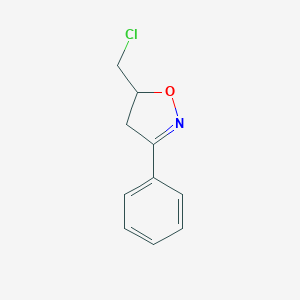
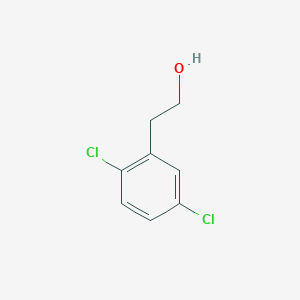
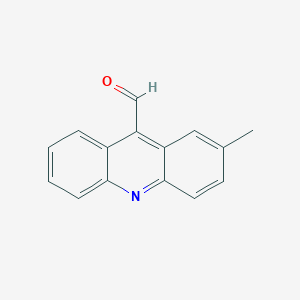
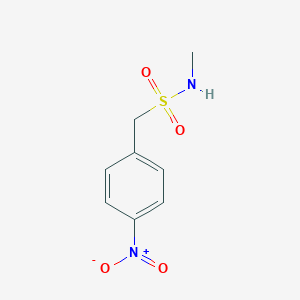

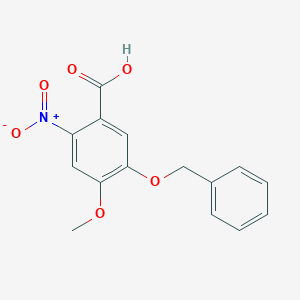
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
